molecular formula C10H16O4S B599157 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate CAS No. 143446-73-5

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Cat. No.: B599157
CAS No.: 143446-73-5
M. Wt: 232.294
InChI Key: NVOKHIMPUKEFNE-UHFFFAOYSA-N
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Description

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate: is a chemical compound that belongs to the class of oxathiolanes These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate typically involves the reaction of 2-oxopentanal with 1,3-oxathiolane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions often include:

    Temperature: 50-70°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced oxathiolane derivatives

    Substitution: Various substituted oxathiolane derivatives

Scientific Research Applications

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:

    Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.

    Protein modification: The compound can modify proteins through covalent attachment, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxopentyl)-1,3-dioxolan-4-yl acetate: Similar structure but with an oxygen atom replacing the sulfur atom.

    2-(2-Oxopentyl)-1,3-thiazolan-4-yl acetate: Similar structure but with a nitrogen atom replacing the oxygen atom.

Uniqueness

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate is unique due to the presence of both sulfur and oxygen in its ring structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. The acetate group further enhances its versatility in synthetic applications.

Properties

IUPAC Name

[2-(2-oxopentyl)-1,3-oxathiolan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-3-4-8(12)5-9-13-6-10(15-9)14-7(2)11/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOKHIMPUKEFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1OCC(S1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143446-73-5
Record name 5-acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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